8-(3,5-Dimethyl-4-methoxyphenyl)-8-oxooctanoic acid
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Overview
Description
8-(3,5-Dimethyl-4-methoxyphenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a phenyl ring substituted with dimethyl and methoxy groups, and an octanoic acid chain with a keto group
Scientific Research Applications
8-(3,5-Dimethyl-4-methoxyphenyl)-8-oxooctanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-Dimethyl-4-methoxyphenyl)-8-oxooctanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethyl-4-methoxybenzaldehyde and octanoic acid.
Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with octanoic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate product.
Oxidation: The intermediate is then subjected to oxidation using reagents like potassium permanganate or chromium trioxide to introduce the keto group at the 8th position of the octanoic acid chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like column chromatography and recrystallization are often employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
8-(3,5-Dimethyl-4-methoxyphenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of 8-(3,5-Dimethyl-4-methoxyphenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.
Pathways Involved: The compound may influence metabolic pathways, signal transduction pathways, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-4-methoxybenzoic acid
- 8-oxo-8-phenyl-octanoic acid
- 3,5-Dimethyl-4-hydroxyphenyl-8-oxooctanoic acid
Uniqueness
8-(3,5-Dimethyl-4-methoxyphenyl)-8-oxooctanoic acid is unique due to the specific combination of its functional groups and the resulting chemical properties
Properties
IUPAC Name |
8-(4-methoxy-3,5-dimethylphenyl)-8-oxooctanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-12-10-14(11-13(2)17(12)21-3)15(18)8-6-4-5-7-9-16(19)20/h10-11H,4-9H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMUFESJGLBMTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)CCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645277 |
Source
|
Record name | 8-(4-Methoxy-3,5-dimethylphenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-18-9 |
Source
|
Record name | 8-(4-Methoxy-3,5-dimethylphenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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